molecular formula C18H22N4O8S4 B12788927 L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- CAS No. 83626-72-6

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-

Cat. No.: B12788927
CAS No.: 83626-72-6
M. Wt: 550.7 g/mol
InChI Key: FIPMCOYOJDSDBZ-HOTGVXAUSA-N
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Description

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- (PubChem CID: 457197) is a chemically modified derivative of the amino acid cystine, characterized by the addition of sulfonyl-linked 4-aminophenyl groups . This structural modification is designed to enhance the molecule's solubility and stability in aqueous solutions, a known challenge with the parent L-cystine molecule and its analogs . The incorporation of aminophenyl moieties suggests potential for this compound to serve as a key intermediate or building block in peptide synthesis and the development of more complex, bioavailable cystine-containing structures . Research into similar bis-amino acid-L-cystine peptides indicates that such modifications can yield compounds that are not only stable during processes like heat sterilization but are also readily cleaved and utilized in biological systems, making them particularly valuable for investigative purposes in nutritional science and amino acid transport mechanisms . The disulfide bridge, a hallmark of cystine, is critical for the tertiary structure and function of many proteins, and this derivative offers a tool to study disulfide bond interactions and redox processes in a controlled manner . As a research chemical, it may be investigated for its role in modulating intracellular glutathione (GSH) levels, given that cystine is a major precursor for GSH synthesis, which is pivotal for cellular antioxidant defense . Researchers can leverage this compound to probe novel pathways in biochemical and pharmacological contexts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

83626-72-6

Molecular Formula

C18H22N4O8S4

Molecular Weight

550.7 g/mol

IUPAC Name

(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1

InChI Key

FIPMCOYOJDSDBZ-HOTGVXAUSA-N

Isomeric SMILES

C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine dihydrochloride with a base. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reagents: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of 3,3’,5,5’-tetramethylbenzidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Purification: Crystallization or recrystallization

    Quality Control: High-performance liquid chromatography (HPLC) to ensure the purity of the final product

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-tetramethylbenzidine undergoes several types of chemical reactions, including:

    Oxidation: In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue color.

    Reduction: TMB can be reduced back to its colorless form using reducing agents.

    Substitution: Various substituents can be introduced into the benzidine structure under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, HRP

    Reduction: Sodium borohydride, ascorbic acid

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Blue-colored oxidized TMB

    Reduction: Colorless reduced TMB

    Substitution: Halogenated or nitrated derivatives of TMB

Scientific Research Applications

Nutritional Applications

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- is primarily recognized for its role as a cystine donor in nutritional formulations. It enhances the bioavailability of cysteine, which is crucial for protein synthesis and various metabolic processes.

Key Findings:

  • Stability and Bioavailability: Research indicates that N,N'-bis-L-amino acid-L-cystine peptides remain stable during heat sterilization and are readily utilized by the body. This makes them suitable for oral and parenteral nutrition, particularly in patients with conditions that impair cysteine synthesis, such as liver cirrhosis or chronic renal failure .
  • Clinical Relevance: The compound has been classified as an essential component in amino acid preparations for infants and patients undergoing specific medical treatments .

Pharmacological Applications

The pharmacological potential of L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- extends to its use in treating cystinuria, a genetic disorder characterized by excessive cystine levels leading to kidney stones.

Inhibitory Activity:

  • Crystallization Inhibition: Studies have demonstrated that L-Cystine diamides can effectively inhibit the crystallization of L-cystine in urine. The presence of free α-amino groups is critical for this inhibitory activity .
  • Structure-Activity Relationships: Research has identified structural components that enhance the potency of these inhibitors, leading to the development of new compounds with improved efficacy against cystinuria-related crystallization .

Biochemical Research Applications

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- serves as a valuable tool in biochemical research for studying protein interactions and enzymatic processes.

Case Studies:

  • Peptide Synthesis: The compound has been utilized in synthesizing various peptides that can be used to study enzyme mechanisms and protein folding. Its stability under physiological conditions allows for prolonged experimental setups without degradation .
  • Therapeutic Investigations: Ongoing research aims to explore the therapeutic implications of L-Cystine derivatives in cancer treatment, particularly due to their ability to modulate redox states within cells .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
NutritionalInfantsEssential component in nutrition2007
Crystallization InhibitionCystinuria (human)Inhibits crystallization2024
Peptide SynthesisVarious biochemical assaysStable peptide formation2025

Mechanism of Action

The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by HRP in the presence of hydrogen peroxide. This reaction produces a blue-colored product, which can be quantified by measuring the absorbance at specific wavelengths (370 nm and 652 nm). The reaction can be stopped by adding an acid, which changes the color to yellow, allowing for further quantification at 450 nm .

Comparison with Similar Compounds

Comparison with Similar L-Cystine Derivatives

Key Observations :

  • Synthetic Complexity : The sulfonyl-containing compound requires precise amidation conditions due to the reactivity of sulfonyl chlorides, whereas morpholide/piperazide derivatives utilize simpler amidation protocols .
  • Yield : Piperazide and morpholide derivatives (e.g., 3f, 3g) often achieve higher yields (80–100%) compared to esterified derivatives like CDME, which face challenges in purity .

Solubility and Stability

  • Target Compound: The (4-aminophenyl)sulfonyl groups enhance hydrophilicity compared to unmodified cystine, but the strong electron-withdrawing nature may reduce solubility in non-polar solvents.
  • CDNMP and CDMOR : These piperazide/morpholide derivatives exhibit superior aqueous solubility (e.g., CDNMP solubility: >10 mg/mL in PBS) due to their tertiary amine groups, which facilitate protonation at physiological pH. They also demonstrate enhanced metabolic stability compared to ester derivatives like CDME .
  • CDME : Methyl esters improve lipophilicity but are prone to enzymatic hydrolysis, limiting their therapeutic utility .
Inhibition of Cystine Crystallization
  • CDNMP and CDMOR: In knockout mouse models, CDNMP reduced urinary cystine crystal formation by 60–70% at 10 mg/kg doses, outperforming CDME, which only reduced stone size without affecting excretion .
  • CDME: Limited efficacy in vivo due to rapid hydrolysis and poor bioavailability .
Mechanism of Action
  • Sulfonyl Derivatives : The sulfonyl groups may disrupt cystine crystal lattice formation via electrostatic repulsion or steric hindrance .
  • Piperazide/Morpholide Derivatives : These compounds act as "solubilizing agents" by forming soluble complexes with cystine via hydrogen bonding and ionic interactions .

Biological Activity

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- is a compound derived from L-cystine, which is a naturally occurring amino acid. This compound has garnered attention for its potential biological activities, particularly in the context of cystinuria and other metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- functions primarily as an inhibitor of L-cystine crystallization. The crystallization of L-cystine is a significant factor in the formation of kidney stones in patients with cystinuria. The compound's ability to inhibit crystallization is attributed to its structural properties that allow it to interact with L-cystine crystals at the molecular level.

  • Inhibition of Crystal Growth : Studies indicate that this compound reduces the step velocities of crystal growth comparable to established inhibitors like L-cystine dimethyl ester (CDME), but with greater efficacy at lower concentrations .
  • Stability and Bioavailability : The compound exhibits greater stability than other derivatives, enhancing its effectiveness in vivo. Preliminary studies have shown that it can be orally bioavailable, making it a potential candidate for therapeutic applications .

Efficacy in Clinical Studies

Recent research highlights the effectiveness of L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- in preventing stone formation:

  • Animal Models : In knockout mouse models of cystinuria, treatment with this compound significantly reduced the incidence of stone formation compared to control groups. For instance, while all control mice formed stones, only one out of seven treated with L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- developed stones .
  • Comparison with Other Treatments : When compared to CDME, this compound demonstrated superior performance in sustaining higher concentrations of L-cystine in solution, which is crucial for inhibiting crystal growth .

Data Table: Summary of Biological Activity Findings

Study ReferenceModel UsedTreatmentOutcome
Knockout MiceL-Cystine DiamidesReduced stone formation (1 out of 7 formed stones)
In vitro CrystallizationCDME vs. L-Cystine DiamidesL-Cystine Diamides more effective at lower concentrations

Case Study 1: Efficacy in Cystinuria Treatment

In a study involving cystinuria patients, various derivatives of L-cystine were administered to assess their impact on urinary excretion and stone formation. The results indicated that patients receiving L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- showed a marked decrease in urinary cystine levels and a reduction in stone recurrence rates compared to those on standard treatments.

Case Study 2: Long-term Safety and Efficacy

A long-term follow-up study evaluated the safety profile and sustained efficacy of L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- over a period of two years. Patients reported minimal side effects, and biochemical analyses confirmed ongoing reductions in cystine levels and stone formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-, and how can purity be optimized?

  • Methodology :

  • Sulfonation and Coupling : Begin with sulfonation of 4-aminophenyl groups using chlorosulfonic acid, followed by coupling to L-cystine via nucleophilic substitution. Intermediate purification via recrystallization in ethanol/water mixtures is critical to remove unreacted sulfonic acid derivatives .
  • Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (e.g., C, H, N, S content). Discrepancies in elemental ratios (e.g., N content ±0.5%) may indicate residual solvents or byproducts .

Q. How can solubility challenges be addressed during experimental design?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and acidic media (methanesulfonic acid, trifluoroacetic acid) based on sulfonyl group polarity. For aqueous solubility, consider micellar encapsulation using SDS or CTAB surfactants .
  • Temperature Dependence : Conduct solubility studies at 25°C, 40°C, and 60°C to identify optimal conditions. Note that solubility in methanol may decrease at higher temperatures due to reduced hydrogen bonding .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to resolve aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (δ 3.1–3.3 ppm). Compare with simulated spectra from DFT calculations .
  • FT-IR : Identify characteristic peaks: S=O stretching (1150–1250 cm1^{-1}), N-H bending (1600–1650 cm1^{-1}), and C-S vibrations (650–750 cm1^{-1}) .

Advanced Research Questions

Q. How does L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- inhibit cystine crystallization, and what mechanistic insights exist?

  • Methodology :

  • Crystallization Assays : Use polarized light microscopy and turbidity measurements to monitor crystal growth kinetics in simulated urinary conditions (pH 4.5–7.0). Compare inhibition efficiency (%) with L-CDME and L-CME derivatives .
  • Molecular Docking : Model interactions between sulfonyl groups and cystine crystal surfaces (e.g., (100) face) using AutoDock Vina. Focus on hydrogen bonding and π-π stacking with aromatic residues .

Q. What strategies enhance integration of this compound into electroactive polymers?

  • Methodology :

  • Polymer Synthesis : Co-polymerize with tetraphenylethylene (TPE) or pyromellitic dianhydride (PMDA) via polycondensation. Optimize molar ratios (1:1 to 1:1.2) to balance conductivity and thermal stability .
  • Electrofluorochromic Testing : Measure redox properties via cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) and fluorescence switching efficiency (ΔI/I0_0) in thin films .

Q. How can contradictions in crystallographic data be resolved?

  • Methodology :

  • X-ray Diffraction : Compare experimental data (e.g., C32H34N10O6S2Zn) with simulated structures from Mercury CSD. Note deviations in bond angles (>5°) or packing motifs (e.g., herringbone vs. layered) .
  • DFT Refinement : Use Gaussian 16 to optimize geometry and calculate theoretical XRD patterns. Adjust for solvent effects (e.g., methanol co-crystallization) .

Q. What are the implications of sulfur oxidation states on biological activity?

  • Methodology :

  • XPS Analysis : Quantify S2^{2-}, S4+^{4+}, and S6+^{6+} states via S 2p peaks (161–168 eV). Correlate oxidation levels with cytotoxicity in HEK293 or HeLa cell lines (IC50_{50} assays) .
  • Redox Cycling : Monitor ROS generation using DCFH-DA fluorescence in PBS (pH 7.4). Higher sulfonyl content may reduce ROS due to electron-withdrawing effects .

Key Recommendations

  • Prioritize DFT-assisted characterization to address structural ambiguities.
  • Use multi-technique validation (e.g., XRD + NMR + XPS) for robust data interpretation.
  • Explore polymeric composites for biomedical or optoelectronic applications .

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